molecular formula C14H21N3O2 B12250405 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine

Cat. No.: B12250405
M. Wt: 263.34 g/mol
InChI Key: NQPVWMBSMQXOSH-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine is a structurally complex compound featuring a benzodioxole moiety linked to a methylpiperazine-substituted ethanamine backbone. Benzodioxole derivatives are notable for their pharmacological relevance, particularly in modulating neurotransmitter systems (e.g., serotonin and dopamine receptors) due to their aromatic and electron-rich properties .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C14H21N3O2/c1-16-4-6-17(7-5-16)12(9-15)11-2-3-13-14(8-11)19-10-18-13/h2-3,8,12H,4-7,9-10,15H2,1H3

InChI Key

NQPVWMBSMQXOSH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine, with the CAS number 951919-35-0, is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H21N3O2C_{14}H_{21}N_{3}O_{2} with a molecular weight of 263.34 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a piperazine derivative, which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₂₁N₃O₂
Molecular Weight263.34 g/mol
CAS Number951919-35-0
InChI KeyNQPVWMBSMQXOSH-UHFFFAOYSA-N

Synthesis

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine has been documented in various studies. One method involves the reaction of benzo[d][1,3]dioxole derivatives with piperazine under controlled conditions to yield the target compound. This process typically requires careful monitoring of reaction parameters such as temperature and solvent choice to maximize yield and purity .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation, particularly through the inhibition of anti-apoptotic proteins like Bcl-2 .

Neuropharmacological Effects

The compound exhibits neuropharmacological activity, potentially influencing neurotransmitter systems. Research indicates that it may act as a serotonin receptor modulator, which could have implications for treating mood disorders . Its piperazine component is known for enhancing central nervous system activity, making it a candidate for further investigation in neuropharmacology.

Antimicrobial Activity

In vitro studies have also evaluated the antimicrobial properties of 2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine. Results indicate moderate activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies

Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers tested the compound against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed IC50 values in the low micromolar range, indicating significant cytotoxicity towards these cells .

Study 2: Neuropharmacological Assessment
A neuropharmacological study assessed the effects of this compound on anxiety-like behaviors in rodent models. The results demonstrated that administration led to decreased anxiety levels as measured by standard behavioral tests (e.g., elevated plus maze), suggesting potential applications in anxiety disorders .

Study 3: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its ethanamine linker and dual substitution with benzodioxole and methylpiperazine. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Group Differences Potential Applications Reference
2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine Ethanamine backbone with benzodioxole and methylpiperazine Primary amine, flexible linker CNS disorders, receptor modulation
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine Benzodioxole directly fused to methylpiperazine (no ethanamine linker) Rigid aromatic scaffold Antipsychotic agents, enzyme inhibition
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide Benzodioxole-ethylamine with indole-acetamide side chain Amide group, indole moiety Serotonin receptor agonists, neuroprotective agents
(4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-piperidine Benzodioxole-ethylamine linked to a nitro-piperidine Nitro group, ester functionality Anticancer, antimicrobial agents

Key Observations:

Structural Flexibility vs. In contrast, 6-(4-methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine’s rigid structure may favor enzyme inhibition due to planar aromatic interactions .

Functional Group Impact :

  • The methylpiperazine group in the target compound enhances water solubility compared to analogs like N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide, which contains a hydrophobic indole-acetamide chain .
  • The nitro group in (4R,5R)-ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-piperidine introduces redox activity, making it suitable for prodrug activation .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step amine coupling (similar to ), whereas 6-(4-methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine requires direct aromatic substitution under catalytic conditions .

Research Findings and Trends

  • Receptor Affinity : Benzodioxole derivatives with piperazine/piperidine groups often exhibit affinity for 5-HT (serotonin) and dopamine receptors. For example, 6-(4-methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine shows promise in preclinical models of schizophrenia .
  • Metabolic Stability: Methylpiperazine-substituted compounds demonstrate improved metabolic stability over non-alkylated analogs, as seen in pharmacokinetic studies of related structures .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise Functionalization : Start with benzo[d][1,3]dioxol-5-yl ethanamine derivatives (e.g., 2-(Benzo[d][1,3]dioxol-5-yl)ethanamine, NMR data in ) and introduce the 4-methylpiperazine moiety via reductive amination or nucleophilic substitution.
  • Catalytic Systems : Use Cu-catalyzed tandem oxidation/aromatization (as in oxoaporphine alkaloid synthesis ) to stabilize intermediates.
  • Purification : Employ silica gel chromatography (eluent: EtOAc/hexane gradients) for isolating the target compound .
    • Optimization : Adjust reaction stoichiometry (e.g., 1:1 molar ratio of reactants) and use inert atmospheres to minimize byproducts.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Assign peaks using reference data for benzo[d][1,3]dioxol (δ ~5.9–6.8 ppm for aromatic protons) and piperazine (δ ~2.5–3.5 ppm for N-methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., expected [M+H]+ for C₁₄H₁₉N₃O₂: 262.1556).
  • IR Spectroscopy : Confirm presence of secondary amine (N–H stretch ~3300 cm⁻¹) and methylenedioxy group (C–O–C ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and predicted pharmacological activity in vitro?

  • Approaches :

  • Dose-Response Analysis : Test compound activity across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects, as seen in α-glucosidase inhibition studies .
  • Target Selectivity Screening : Use high-throughput assays (e.g., kinase panels or GPCR profiling) to rule off-target effects .
  • Metabolite Profiling : Assess stability in liver microsomes to identify degradation products that may alter activity .
    • Case Study : A flavone derivative with a benzo[d][1,3]dioxol group showed 99% α-glucosidase inhibition at 27.6 µM, highlighting the importance of substituent positioning .

Q. What strategies are effective for evaluating the compound’s selectivity toward dopamine receptors vs. other CNS targets?

  • Experimental Design :

  • Radioligand Binding Assays : Compare affinity for D2/D3 receptors (e.g., using [³H]spiperone) versus serotonin (5-HT₂A) or adrenergic (α₁) receptors .
  • Functional Assays : Measure cAMP modulation in transfected HEK293 cells expressing human D3 receptors .
  • Structural Modeling : Use docking simulations to analyze interactions with receptor active sites (e.g., piperazine nitrogen coordination) .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

  • Solutions :

  • Prodrug Design : Modify the primary amine to a tert-butoxycarbonyl (Boc)-protected carbamate, improving membrane permeability .
  • Formulation : Use lipid-based nanoparticles to enhance solubility, as demonstrated for related benzodioxole derivatives .
  • Metabolic Stability : Introduce electron-withdrawing groups on the benzo[d][1,3]dioxol ring to reduce CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in receptor binding assays across different studies?

  • Root Causes :

  • Assay Conditions : Variations in buffer pH or ion concentration (e.g., Mg²⁺) can alter receptor-ligand interactions .
  • Enantiomeric Purity : Ensure chiral centers (e.g., ethanamine stereochemistry) are resolved, as (R)- and (S)-enantiomers may exhibit divergent activities .
    • Resolution :
  • Reproducibility Checks : Replicate assays using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines).
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., piperazine-containing dopaminergic ligands ).

Methodological Recommendations

Q. What in silico tools are recommended for predicting the compound’s ADMET properties?

  • Tools :

  • SwissADME : Predict logP (critical for blood-brain barrier penetration) and CYP450 inhibition .
  • Mold² : Generate molecular descriptors for toxicity risk assessment (e.g., Ames test mutagenicity) .
    • Validation : Cross-reference predictions with experimental data from analogs, such as 4-methylpiperazine-containing compounds .

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